molecular formula C17H18F3N3O3 B4036970 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide

Cat. No.: B4036970
M. Wt: 369.34 g/mol
InChI Key: XTUZIUKHJNOTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is crucial for its application in pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Piperidine derivatives: These compounds contain the piperidine ring and are often used in medicinal chemistry.

    Trifluoromethyl-substituted compounds: These compounds feature the trifluoromethyl group, which enhances their biological activity and stability.

Uniqueness

1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is unique due to its combination of the pyrrolidine and piperidine rings with a trifluoromethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c18-17(19,20)11-2-1-3-12(8-11)23-14(24)9-13(16(23)26)22-6-4-10(5-7-22)15(21)25/h1-3,8,10,13H,4-7,9H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUZIUKHJNOTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide
Reactant of Route 4
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.